![molecular formula C18H21N5O3S B2795852 2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine CAS No. 941970-29-2](/img/structure/B2795852.png)
2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a piperazine ring, and an isothiazolidine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . Detailed analysis would require tools like NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups .科学的研究の応用
Anticancer Research
The compound’s structure suggests potential as an anticancer agent. Researchers have investigated its effects on cell proliferation, apoptosis, and tumor growth inhibition. It may interact with cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-Inflammatory Properties
Given its isothiazolidinyl moiety, this compound could modulate inflammatory pathways. Studies have explored its impact on pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By inhibiting these cytokines, it may have potential in treating inflammatory diseases .
Neuroprotection and Neurodegenerative Disorders
The piperazinyl and indazolyl groups hint at neuroprotective properties. Researchers have investigated its effects on neuronal survival, oxidative stress, and neuroinflammation. It may offer therapeutic potential for neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease .
Antibacterial Activity
The compound’s unique structure could make it an interesting antibacterial agent. In vitro studies have explored its efficacy against Gram-positive and Gram-negative bacteria. Further research is needed to understand its mechanism of action and potential clinical applications .
Antiviral Applications
Given the urgent need for antiviral drugs, this compound has drawn attention. Preliminary studies suggest activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). However, more rigorous investigations are necessary to validate its antiviral potential .
Chemical Biology and Medicinal Chemistry
Researchers have used this compound as a chemical probe to study cellular processes. Its interactions with specific proteins and pathways provide insights into drug discovery and target validation. Medicinal chemists explore its derivatives for structure-activity relationship studies .
For additional details, you can refer to the DrugBank entry for N-[5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide (DrugBank Accession Number: DB07220) . Additionally, explore the chemical properties of related compounds such as 3-(1,1-dioxidoisothiazolidin-2-yl)-4-methoxyaniline and (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid . 🌟
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17(21-9-11-22(12-10-21)18-19-6-2-7-20-18)15-4-1-5-16(14-15)23-8-3-13-27(23,25)26/h1-2,4-7,14H,3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNMSCOVWRYVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]piperazin-1-yl}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2795769.png)
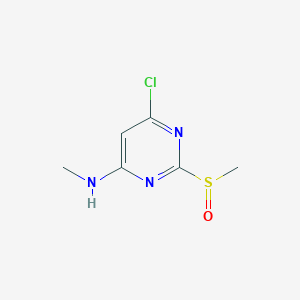
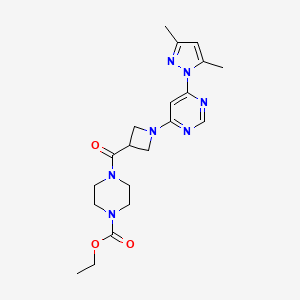
![3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795772.png)
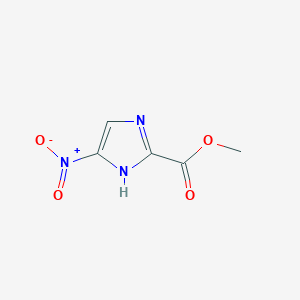
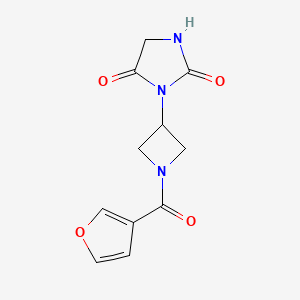
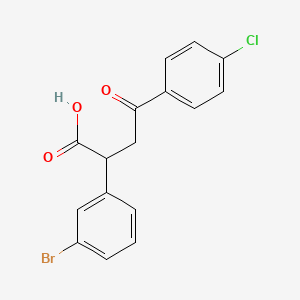

![4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2795780.png)
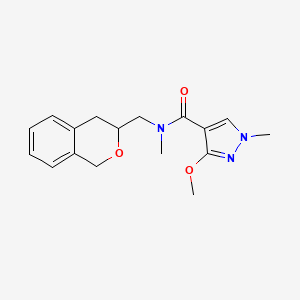
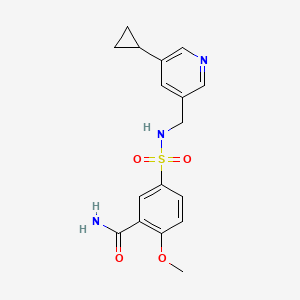
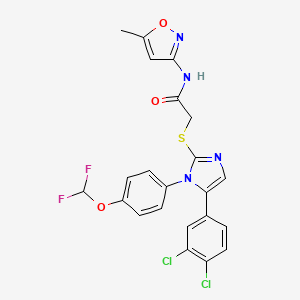

![3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2795792.png)